Isohexestrol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

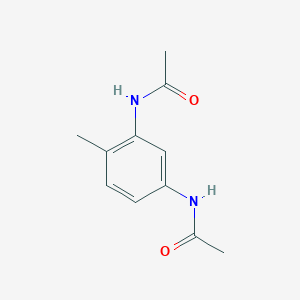

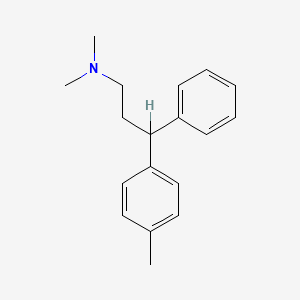

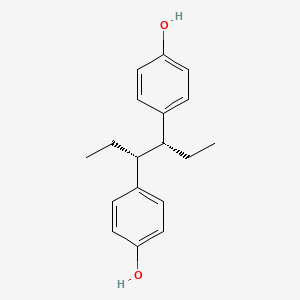

Hexestrol is a synthetic hydrogenated derivative of diethylstilbestrol (DES). Hexestrol exhibits strong affinity for estrogen receptors that are overexpressed in some types of cancers. When conjugated with a neoplastic drug, hexestrol may selectively concentrate the cytotoxic agent in estrogen receptor-rich tumors. This agent may also be mutagenic. (NCI04)

A synthetic estrogen that has been used as a hormonal antineoplastic agent.

Scientific Research Applications

Magnetorheological Elastomers and Their Properties

Magnetorheological Elastomers : Research on isotropic magnetorheological elastomers (MREs) indicates their application in adaptive tuned vibration absorbers and vibration reduction in sandwich structures. These materials have properties such as dynamic mechanical, magnetorheological, thermal, friction, wear, and complex torsional properties, making them suitable for use in construction, automotive, electrics, electronics, medical, minimally invasive surgery, and robotics (Nayak, Dwivedy, & Murthy, 2015); (Hafeez, Usman, Umer, & Hanif, 2020).

Characterization and Microscale Modeling : Studies focus on the characterization and modeling of MREs with isotropic and anisotropic particle distributions. These elastomers have potential applications in fields requiring detailed understanding of their behavior under external magnetic flux densities (Khanouki, Sedaghati, & Hemmatian, 2019).

Anticholinesterase and Antioxidant Potentials

- Natural Product Research : Investigations into the anticholinesterase and antioxidant potentials of certain natural extracts reveal their potential applications in treating oxidative stress and neurodegenerative diseases like Alzheimer’s. This suggests a direction for research into compounds like Isohexestrol in similar applications (Zeb, Sadiq, Ullah, Ahmad, & Ayaz, 2014).

Conformational Analysis of Nonsteroidal Estrogens

- Estrogen Receptor Binding : A study analyzing the conformational preferences of nonsteroidal estrogens like hexestrol provides insights into their binding affinities for estrogen receptors. This type of research is relevant to understanding the action mechanism of similar compounds in a scientific context (Kilbourn, Arduengo, Park, & Katzenellenbogen, 1981).

Myelographic Agents and Contrast Medium Studies

- Diagnostic Imaging Applications : Studies on myelographic agents and contrast mediums like Iotrol and Iohexol provide insights into the development of diagnostic tools in medical imaging. These studies could guide the application of similar chemical compounds in enhancing imaging techniques (Sovák, Ranganathan, Kerber, Bickford, & Alksne, 1983).

Cardiac Studies and Drug Effects

- Cardiac Function and Drug Effects : Research into drugs like Isoproterenol and their effects on cardiac function can provide a framework for understanding the impact of other chemical compounds, including Isohexestrol, on heart health and related physiological functions (Desrois, Kober, Lan, Dalmasso, Cole, Clarke, Cozzone, & Bernard, 2014).

Liquid Crystal Formulations

- In Situ Liquid Crystals : The development of injectable in situ liquid crystal formulations for medical applications highlights the potential for utilizing compounds like Isohexestrol in creating novel drug delivery systems (Chen, Liang, Ma, Tao, Wu, Wu, Chu, & Gui, 2015).

properties

CAS RN |

5776-72-7 |

|---|---|

Product Name |

Isohexestrol |

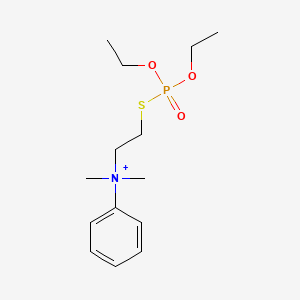

Molecular Formula |

C18H22O2 |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

4-[(3R,4R)-4-(4-hydroxyphenyl)hexan-3-yl]phenol |

InChI |

InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/t17-,18-/m0/s1 |

InChI Key |

PBBGSZCBWVPOOL-ROUUACIJSA-N |

Isomeric SMILES |

CC[C@@H](C1=CC=C(C=C1)O)[C@@H](CC)C2=CC=C(C=C2)O |

SMILES |

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O |

Canonical SMILES |

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O |

Color/Form |

NEEDLES FROM BENZENE, THIN PLATES FROM DIL ALC WHITE CRYSTALLINE POWDER |

melting_point |

185-188 °C |

Other CAS RN |

5776-72-7 84-16-2 5635-50-7 |

Pictograms |

Health Hazard |

shelf_life |

SENSITIVE TO LIGHT |

solubility |

FREELY SOL IN ETHER; SOL IN ACETONE, ALCOHOL, METHANOL, DILUTE SOLN OF ALKALI HYDROXIDES, VEGETABLE OILS UPON SLIGHT WARMING; SLIGHTLY SOL IN BENZENE, CHLOROFORM; PRACTICALLY INSOL IN WATER, DIL MINERAL ACIDS |

synonyms |

Dihydrodiethylstilbestrol Hexestrol Hexestrol, (R*,R*)-(+-)-Isomer Hexestrol, (R*,S*)-Isomer Hexestrol, (R-(R*,R*))-Isomer Hexestrol, (S-(R*,R*))-Isome |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.